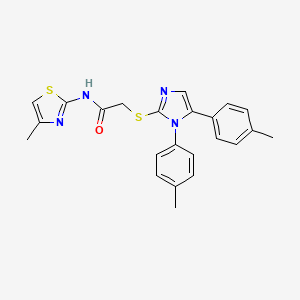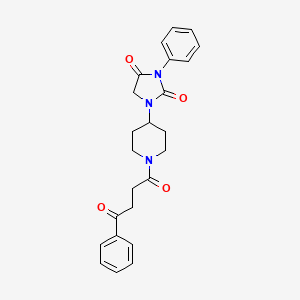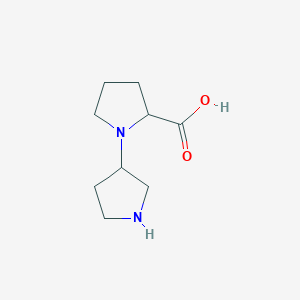
(Z)-3-苯基-1-(3-(5-(三氟甲基)-1,2,4-噁二唑-3-基)吡咯烷-1-基)丙-2-烯-1-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a complex organic molecule that contains several functional groups including a phenyl group, a trifluoromethyl group, an oxadiazole ring, and a pyrrolidine ring. The presence of these functional groups suggests that the compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. It contains several cyclic structures (the phenyl, oxadiazole, and pyrrolidine rings) as well as a carbon-carbon double bond (indicated by the ‘prop-2-en-1-one’ in its name) .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could make the compound more lipophilic (fat-soluble), while the presence of the oxadiazole ring could contribute to its chemical stability .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of (Z)-3-phenyl-1-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one, also known as (2Z)-3-phenyl-1-{3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl}prop-2-en-1-one:
Anticancer Activity
This compound has shown potential in anticancer research due to its ability to inhibit the proliferation of cancer cells. The presence of the trifluoromethyl group and the oxadiazole ring enhances its interaction with biological targets, making it a promising candidate for developing new anticancer drugs . Studies have demonstrated its efficacy against various cancer cell lines, including colon and breast cancer cells.
Antimicrobial Properties
The compound exhibits significant antimicrobial activity against a range of bacterial and fungal pathogens. Its unique structure allows it to disrupt microbial cell walls and inhibit essential enzymes, making it a valuable lead compound for developing new antibiotics . This is particularly important in the fight against antibiotic-resistant strains.
Anti-inflammatory Effects
Research has indicated that this compound can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This makes it a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease . Its anti-inflammatory properties are attributed to its ability to inhibit key enzymes involved in the inflammatory response.
Neuroprotective Applications
The compound has shown promise in neuroprotective research, particularly in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s. Its ability to cross the blood-brain barrier and its antioxidant properties help protect neuronal cells from oxidative stress and apoptosis . This makes it a potential candidate for developing drugs aimed at slowing the progression of neurodegenerative disorders.
Antioxidant Activity
Due to its chemical structure, the compound exhibits strong antioxidant properties. It can scavenge free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and aging . This property is particularly useful in the development of supplements and pharmaceuticals aimed at enhancing overall health and longevity.
Antiviral Potential
Preliminary studies suggest that this compound may have antiviral properties, particularly against RNA viruses. Its mechanism of action involves inhibiting viral replication and disrupting viral protein synthesis . This makes it a potential candidate for developing new antiviral therapies, especially in the context of emerging viral infections.
Agricultural Applications
In addition to its medical applications, the compound has been explored for use in agriculture as a pesticide or herbicide. Its ability to disrupt the growth and development of pests and weeds makes it a valuable tool for improving crop yields and reducing the reliance on traditional chemical pesticides . Its environmental impact is also being studied to ensure it is a sustainable option.
Material Science
The unique chemical properties of this compound make it useful in material science, particularly in the development of new polymers and coatings. Its stability and reactivity can be harnessed to create materials with enhanced durability and resistance to environmental factors . This has applications in various industries, including automotive, aerospace, and construction.
作用机制
安全和危害
未来方向
属性
IUPAC Name |
(Z)-3-phenyl-1-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F3N3O2/c17-16(18,19)15-20-14(21-24-15)12-8-9-22(10-12)13(23)7-6-11-4-2-1-3-5-11/h1-7,12H,8-10H2/b7-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOJYPPEEQIOIF-SREVYHEPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)/C=C\C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-phenyl-1-(3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-chloro-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2604328.png)
![N-(2-furylmethyl)-2-{[2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2604330.png)
![2,3-dimethoxy-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2604332.png)

![N-([2,3'-bifuran]-5-ylmethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2604338.png)
![N'-(3-Chloro-4-fluorophenyl)-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2604339.png)
![3-{[1,3-dimethyl-7-(2-methylprop-2-en-1-yl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoic acid](/img/structure/B2604340.png)
![3-[(4-Chlorophenyl)methyl]-1-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-1-methylurea](/img/structure/B2604344.png)


![2-(3-benzyl-8-methoxy-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-(2-chlorobenzyl)acetamide](/img/no-structure.png)